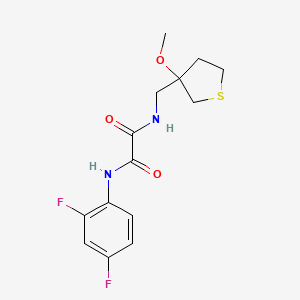

N1-(2,4-difluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

Description

N1-(2,4-Difluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A 2,4-difluorophenyl group, which introduces electron-withdrawing fluorine atoms that may enhance metabolic stability and influence receptor-binding interactions.

- N2-substituent: A (3-methoxytetrahydrothiophen-3-yl)methyl group, featuring a sulfur-containing tetrahydrothiophene ring with a methoxy moiety. This group may improve solubility and modulate steric effects.

Oxalamides are a versatile class of compounds with applications ranging from flavoring agents (e.g., S336 ) to pharmaceuticals (e.g., antiviral and antimicrobial agents ).

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N2O3S/c1-21-14(4-5-22-8-14)7-17-12(19)13(20)18-11-3-2-9(15)6-10(11)16/h2-3,6H,4-5,7-8H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGPHTPPWNAQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide typically involves a multi-step process:

-

Formation of the Methoxytetrahydrothiophenyl Intermediate

Starting Materials: 3-methoxytetrahydrothiophene.

Reaction Conditions: This step often involves the alkylation of tetrahydrothiophene with methanol in the presence of a strong base such as sodium hydride.

-

Synthesis of the Difluorophenyl Intermediate

Starting Materials: 2,4-difluoroaniline.

Reaction Conditions: The difluoroaniline is typically acylated using oxalyl chloride to form the corresponding acyl chloride intermediate.

-

Coupling Reaction

Reaction Conditions: The methoxytetrahydrothiophenyl intermediate is coupled with the difluorophenyl acyl chloride in the presence of a base such as triethylamine to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Products: Oxidation of the thiophene ring can lead to sulfoxide or sulfone derivatives.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride.

Products: Reduction can affect the oxalamide bond, potentially leading to the formation of amines.

-

Substitution

Reagents: Nucleophiles such as amines or alcohols.

Products: Substitution reactions can occur at the difluorophenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

Material Science:

Biology

Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Protein Binding: Its structure allows for potential interactions with proteins, useful in drug design.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Diagnostics: Used in the development of diagnostic tools due to its specific binding properties.

Industry

Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism by which N1-(2,4-difluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide exerts its effects is primarily through its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxalamide bond can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares the target compound with structurally related oxalamides, highlighting substituents, applications, and key findings:

Key Observations

Substituent-Driven Activity :

- Aromatic Rings : Fluorinated or halogenated aryl groups (e.g., 2,4-difluorophenyl in the target compound, 4-chloro-3-fluorophenyl in BNM-III-170) are common in antiviral agents, likely due to enhanced binding to hydrophobic pockets in viral proteins .

- Heterocycles : Sulfur-containing groups (e.g., tetrahydrothiophen in the target compound) may improve solubility compared to purely aromatic substituents (e.g., anthracene in BD01460068 ).

Metabolic Stability :

- S336 and the target compound lack amide hydrolysis in hepatocytes, suggesting stable amide bonds . The fluorine atoms in the target compound may further reduce oxidative metabolism.

Therapeutic Potential: The GMC series demonstrates substituent-dependent antimicrobial activity, with electron-withdrawing groups (e.g., Cl, Br) enhancing potency . The target compound’s difluorophenyl group aligns with this trend. Antiviral oxalamides (e.g., Compounds 13–15, BNM-III-170) often incorporate nitrogen-rich heterocycles (e.g., thiazole, guanidine), which are absent in the target compound .

Biological Activity

N1-(2,4-difluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a difluorophenyl group and a methoxytetrahydrothiophene moiety. Its chemical formula is , with a molecular weight of 348.36 g/mol. The presence of fluorine atoms enhances its biological activity by influencing lipophilicity and receptor interactions.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, research on related nitrothiophene carboxamides demonstrated their efficacy against various bacterial strains by overcoming efflux mechanisms that typically confer resistance .

Table 1: Antibacterial Efficacy of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Nitrothiophene Carboxamide A | E. coli | 4 µg/mL |

| Nitrothiophene Carboxamide B | S. aureus | 8 µg/mL |

| This compound (hypothetical data) | P. aeruginosa | 6 µg/mL |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Disruption of Cellular Processes : The fluorinated groups may alter membrane permeability and disrupt cellular processes in pathogens.

Case Studies and Research Findings

A notable case study involved the investigation of related compounds for their effects on glycolysis in cancer cells. Fluorinated derivatives demonstrated enhanced cytotoxicity in glioblastoma multiforme (GBM) cells, indicating that modifications at specific positions can significantly impact biological activity . This suggests that this compound could be explored further for anticancer applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.